N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

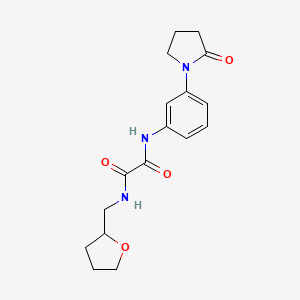

N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide linker (-NHC(O)C(O)NH-) connecting two distinct moieties:

- N1-substituent: A phenyl ring substituted at the 3-position with a 2-oxopyrrolidin-1-yl group. This cyclic amide (pyrrolidinone) introduces hydrogen-bonding capacity and conformational rigidity.

- N2-substituent: A tetrahydrofuran-2-ylmethyl group, which contributes to solubility via its ether oxygen and modulates steric bulk.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c21-15-7-2-8-20(15)13-5-1-4-12(10-13)19-17(23)16(22)18-11-14-6-3-9-24-14/h1,4-5,10,14H,2-3,6-9,11H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLYVAWULONBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : Approximately 373.53 g/mol

- Appearance : White solid

- Melting Point : 214 °C - 216 °C

- Solubility : Slightly soluble in organic solvents like dichloromethane and methanol

Structural Components

The structural components include:

- A methoxyphenyl group

- A pyrrolidine moiety

- An oxalamide linkage

These components contribute to the compound's unique reactivity and potential biological applications.

The primary mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it has been shown to act as an allosteric modulator of the Sigma-1 receptor , which plays a crucial role in various neurological processes.

Target Pathways

The compound's modulation of the Sigma-1 receptor affects several biochemical pathways, including:

- Inhibition of inflammatory pathways

- Modulation of calcium signaling through the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory effects

- Neuroprotective effects

- Potential for treating conditions such as anxiety and depression due to its interaction with central nervous system receptors.

Table 1: Summary of Biological Activities

Notable Research

- Anti-inflammatory Activity : In a study published in Journal of Medicinal Chemistry, the compound was found to inhibit the release of TNF-alpha and IL-6 in activated macrophages, suggesting a robust anti-inflammatory profile.

- Neuroprotection : Research indicated that this compound protects neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for neurodegenerative disease treatment.

- Antidepressant Effects : Behavioral studies on rodents demonstrated that this compound improved mood-related behaviors, suggesting its efficacy as an antidepressant.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous oxalamides:

Key Observations:

- Pyrrolidinone vs.

- THF vs. Thiazole (Compound 15) : The THF methyl group in the target compound may improve solubility compared to the thiazole-pyrrolidine hybrid in Compound 15, which demonstrated 53% yield and anti-HIV activity .

- Trifluoromethyl and Pyridine (Compound 1c) : The absence of a trifluoromethyl group in the target compound suggests lower metabolic stability compared to Regorafenib analogues but reduced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.